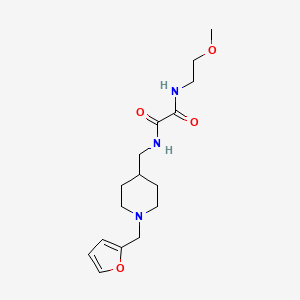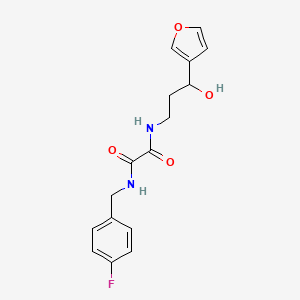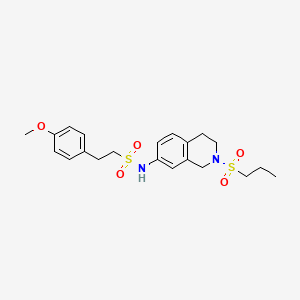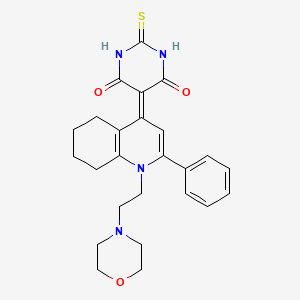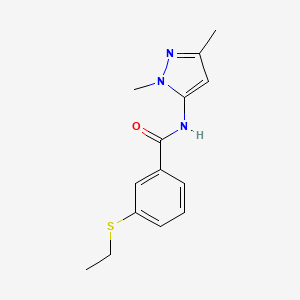
N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(ethylthio)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antipyrine derivatives, including compounds with pyrazole and benzamide structures, are important in medicinal chemistry for their diverse biological activities. These compounds have been synthesized and characterized to explore their potential applications and understand their chemical behavior.
Synthesis Analysis
The synthesis of antipyrine-like derivatives involves various chemical reactions to introduce different functional groups. For instance, Saeed et al. (2020) reported the synthesis of 2-halo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamides, characterized spectroscopically and through X-ray structure characterization (Saeed et al., 2020).
Molecular Structure Analysis
The molecular structure of these compounds is elucidated using X-ray crystallography, revealing details about their crystalline forms and the intermolecular interactions stabilizing these structures. For example, the study by Kumara et al. (2018) on a novel pyrazole derivative provided insights into its molecular geometry through single-crystal X-ray diffraction studies (Kumara et al., 2018).
科学的研究の応用
Medicinal Chemistry Applications
Pyrazole derivatives have been explored for their potential biological applications, particularly in the realm of medicinal chemistry. A notable example is the synthesis and biological evaluation of different substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, which have shown potential applications due to their ability to bind nucleotide protein targets. These compounds were screened against various human recombinant alkaline phosphatases and ecto-5′-nucleotidases, indicating their potential for further applications in drug discovery (Saeed et al., 2015). Another research avenue involves the development of benzamide-based 5-aminopyrazoles, which have been prepared through a novel synthesis route and tested for their antiavian influenza virus activity, showcasing significant antiviral activities against H5N1 (Hebishy et al., 2020).
Antiproliferative and Autophagy Modulation
The exploration of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides has revealed compounds with submicromolar antiproliferative activity and the ability to modulate mTORC1 activity and autophagy, suggesting a new class of autophagy modulators with potent anticancer activity (Ai et al., 2017).
Antimicrobial and Antioxidant Activities
A series of N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide was synthesized and tested for antimicrobial and antioxidant activity, showing promising results against various microorganisms and indicating good radical scavenging and ferrous ion chelating activity (Sindhe et al., 2016).
Safety and Hazards
- Hazard Classification : N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(ethylthio)benzamide is classified as an eye irritant (Category 2) and a skin irritant (Category 2) . It may also cause specific target organ toxicity (STOT) to the respiratory system (Category 3) .
- Storage : Store the compound as a combustible solid (Storage Class Code 11) .
- Personal Protective Equipment : When handling, use appropriate personal protective equipment, including dust masks (type N95) , eyeshields, and gloves .
特性
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)-3-ethylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-4-19-12-7-5-6-11(9-12)14(18)15-13-8-10(2)16-17(13)3/h5-9H,4H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKPSKYPOYFSTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1)C(=O)NC2=CC(=NN2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

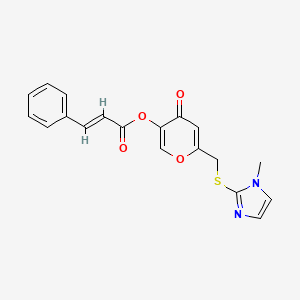
![1-[2-(4-chlorophenoxy)ethyl]-2-(1-propionylpyrrolidin-2-yl)-1H-benzimidazole](/img/structure/B2484993.png)

![8-(3,4-dimethylphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2484996.png)
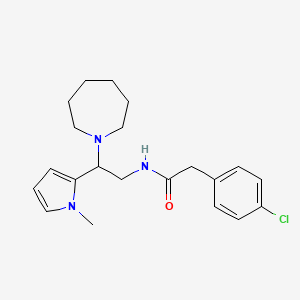
![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2484999.png)


